4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide
Overview
Description
Synthesis Analysis
The synthesis of benzothiophene derivatives involves various organic reagents and methods. For instance, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide by reacting with different organic reagents . Another study describes the chemoselective synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from its formyl precursor using Et3SiH/I2 as a reducing agent . Additionally, ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate was prepared and converted into various heterocyclic compounds with potential hypnotic activity .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques such as IR, 1H NMR, MS spectral data, and elemental analysis . These techniques provide detailed information about the molecular framework and substituents present in the benzothiophene derivatives.
Chemical Reactions Analysis
The chemical reactivity of benzothiophene derivatives is influenced by the substituents present on the aromatic core. For example, the reaction of 3-chloro-1-benzothiophene-2-carbohydrazide with potassium thiocyanate led to the formation of various heterocyclic compounds including thioxotetrahydropyrimidine, thiazoles, triazoles, and oxadiazoles . The influence of substituents on the reactivity and the completeness of the condensation reaction was also observed in the synthesis of azomethine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives, such as their purity, were assessed using techniques like HPLC. The purity of the synthesized azomethine derivatives was found to be more than 95% . The acute toxicity of the compounds was determined by their LD50 values, and preliminary pharmacological screening was conducted to assess their biological activities, including antiarrhythmic, serotonin antagonist, antianxiety, hypnotic, antimicrobial, analgesic, and anthelmintic activities .
Scientific Research Applications
Synthesis and Biological Activity
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide is a key precursor in the synthesis of biologically active compounds. It's involved in producing azomethine derivatives showing potential in cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin et al., 2021). The synthesis of various derivatives has also been explored, indicating antimicrobial, analgesic, and anthelmintic properties (Naganagowda et al., 2011).
Antitumor Applications
This compound has been used to synthesize derivatives with notable antitumor activity. Research indicates the potential of these derivatives in inhibiting the growth of human tumor cells, suggesting their role in developing new anticancer agents (Ostapiuk et al., 2017).
Chemical Synthesis
Its role in chemical synthesis is significant. For instance, it has been used in the synthesis of N′-Arylmethylene-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide, showcasing the flexibility and efficiency of this process (Savant et al., 2014). Additionally, its use in synthesizing various heterocyclic compounds further highlights its versatility in organic chemistry (Jayaraman et al., 2010).
Cytotoxicity and Antimicrobial Applications
Compounds derived from 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide show cytotoxic effects against tumor cells and also have potential in antimicrobial applications. These properties are being explored to develop new medicinal compounds (Kamel et al., 2013).
Corrosion Inhibition
Interestingly, this compound has applications outside of biology. For instance, it has been used as a corrosion inhibitor for materials like aluminium alloys, demonstrating its utility in industrial applications (Kini et al., 2011).
properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c10-11-9(12)7-5-13-8-4-2-1-3-6(7)8/h5H,1-4,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYMUMWHHNFTDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354217 | |
Record name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbohydrazide | |
CAS RN |
135840-47-0 | |
Record name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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